

Molecular weight and formula of 2,4-Diiodoaniline

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Compound of Interest

Compound Name: 2,4-Diiodoaniline

Cat. No.: B1347260

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An In-depth Technical Guide to **2,4-Diiodoaniline**: Properties, Synthesis, and Applications in Drug Development

Introduction

2,4-Diiodoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring iodine atoms at the ortho and para positions relative to the amino group, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of **2,4-Diiodoaniline**, with a particular focus on its role in medicinal chemistry and drug development for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,4-Diiodoaniline** are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physical and Chemical Properties of **2,4-Diiodoaniline**

Property	Value	Reference
Molecular Formula	C ₆ H ₅ I ₂ N	[1]
Molecular Weight	344.92 g/mol	[1]
Appearance	Crystalline solid	[2]
Melting Point	94-95 °C	[3]
Boiling Point	346.0 ± 32.0 °C (Predicted)	[3]
Density	2.748 g/cm ³ (Predicted)	[3]
CAS Number	533-70-0	[1]

Table 2: Spectroscopic Data Summary for **2,4-Diiodoaniline**

Spectroscopic Technique	Key Data and Observations
¹ H NMR	Spectral data available in databases such as NMRShiftDB.[1]
¹³ C NMR	Spectral data available in chemical databases.
Mass Spectrometry (MS)	GC-MS data is available, with expected molecular ion peaks corresponding to the molecular weight.[1]
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching of the primary amine and C-I stretching are expected.

Synthesis of 2,4-Diiodoaniline: An Experimental Protocol

The synthesis of di-iodinated anilines can be achieved through the direct iodination of anilines. Below is a representative protocol adapted from general procedures for the synthesis of iodoanilines.

Objective: To synthesize **2,4-Diiodoaniline** via the direct iodination of aniline.

Materials:

- Aniline
- Iodine (I_2)
- Sodium bicarbonate ($NaHCO_3$)
- Water
- Ethanol
- Hydrogen peroxide (H_2O_2) (optional, as an oxidizing agent)[4]
- Sodium sulfite (Na_2SO_3) (for quenching excess iodine)[4]
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Reaction flask, stirrer, dropping funnel, ice bath, filtration apparatus.

Procedure:

- Reaction Setup: In a reaction flask equipped with a mechanical stirrer, dissolve aniline in an aqueous solution of sodium bicarbonate.[5] Cool the mixture to 0-5 °C using an ice bath.
- Iodination: Slowly add a solution of iodine in ethanol or another suitable solvent to the cooled aniline solution with vigorous stirring. The addition should be dropwise to control the reaction temperature and prevent the formation of side products. For the synthesis of p-iodoaniline, a patent describes the use of hydrogen peroxide to facilitate the reaction.[4]
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.
- Work-up: Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium sulfite until the characteristic brown color of iodine disappears.[4]

- Isolation: The crude **2,4-Diiodoaniline** may precipitate out of the solution. If so, collect the solid by vacuum filtration. If it remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Recrystallization: Purify the crude **2,4-Diiodoaniline** by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

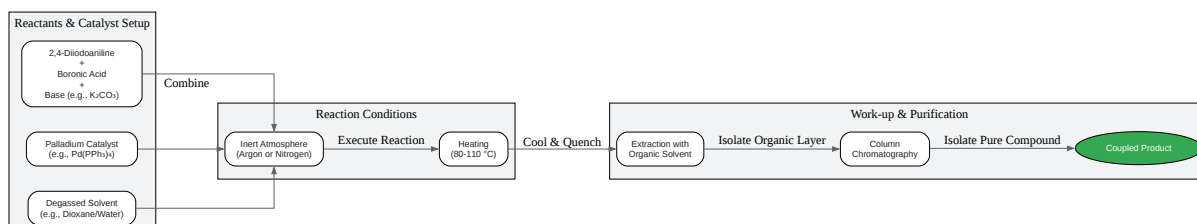
Applications in Drug Development and Organic Synthesis

2,4-Diiodoaniline is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials. The presence of two iodine atoms provides two reactive sites for cross-coupling reactions, enabling the construction of complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bonds in **2,4-Diiodoaniline** are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^{[6][7]} This reaction forms a carbon-carbon bond between the aromatic ring of the iodoaniline and an organoboron compound, typically a boronic acid or ester.^[7] The differential reactivity of the two iodine atoms can potentially allow for selective and sequential couplings, offering a pathway to unsymmetrically substituted aniline derivatives. These products are often key intermediates in the synthesis of pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and neurological agents.^[8]

General Workflow for a Suzuki-Miyaura Coupling Reaction:



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction involving an iodoaniline.

Other Synthetic Applications

Beyond Suzuki-Miyaura reactions, **2,4-Diiodoaniline** can participate in other palladium-catalyzed transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions further expand its utility in creating diverse molecular structures for drug discovery and materials science. The amino group can also be readily modified, for instance, through acylation or alkylation, to introduce further diversity into the target molecules. The compound also finds use in the synthesis of dyestuffs and pigments.[2]

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